7-Chloro-2-(4-chlorobutyl)-2H-pyrazolo[4,3-d]pyrimidine
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Overview
Description
7-Chloro-2-(4-chlorobutyl)-2H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[4,3-d]pyrimidines. This compound is characterized by the presence of chlorine atoms at the 7th and 4th positions of the pyrazolo and butyl groups, respectively. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(4-chlorobutyl)-2H-pyrazolo[4,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Preparation of 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.
Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This step involves the addition of formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate.
Conversion to 7H-pyrrolo[2,3-d]pyrimidin-4-ol: The intermediate is then cyclized to form the pyrrolo[2,3-d]pyrimidine core.
Chlorination: Finally, the compound is chlorinated to obtain this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce by-products .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(4-chlorobutyl)-2H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents used.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present on the compound .
Scientific Research Applications
7-Chloro-2-(4-chlorobutyl)-2H-pyrazolo[4,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, kinase inhibitor, and anti-inflammatory compound
Biological Studies: The compound is used in studies related to cell signaling pathways, apoptosis, and gene expression.
Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 7-Chloro-2-(4-chlorobutyl)-2H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Kinase Inhibition: The compound inhibits the activity of certain kinases, which are enzymes involved in cell signaling and regulation.
Apoptosis Induction: It can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Anti-inflammatory Effects: The compound inhibits the production of inflammatory mediators such as prostaglandins and cytokines.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A related compound with similar structural features and biological activities.
2-Chloro-4-(trifluoromethyl)pyrimidine: Another pyrimidine derivative with notable anti-inflammatory properties.
Pyrido[2,3-d]pyrimidine: A compound with a different ring structure but similar applications in medicinal chemistry.
Uniqueness
7-Chloro-2-(4-chlorobutyl)-2H-pyrazolo[4,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution enhances its reactivity and potential as a versatile intermediate in various synthetic and biological applications .
Properties
CAS No. |
923283-27-6 |
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Molecular Formula |
C9H10Cl2N4 |
Molecular Weight |
245.11 g/mol |
IUPAC Name |
7-chloro-2-(4-chlorobutyl)pyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C9H10Cl2N4/c10-3-1-2-4-15-5-7-8(14-15)9(11)13-6-12-7/h5-6H,1-4H2 |
InChI Key |
FKNQVXZQLHSOQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NN1CCCCCl)C(=NC=N2)Cl |
Origin of Product |
United States |
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